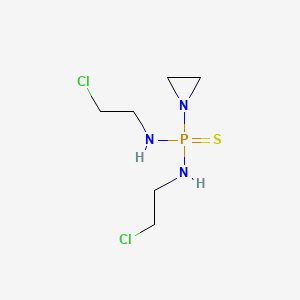
P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and phosphonothioic diamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide typically involves the reaction of aziridine with phosphonothioic diamide precursors. One common method is the reaction of aziridine with N,N’-bis(2-chloroethyl)phosphonothioic diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonothioic diamide derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide involves its interaction with molecular targets and pathways in biological systems. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is the basis for its potential antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
93598-03-9 |
|---|---|
Molekularformel |
C6H14Cl2N3PS |
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
N-[aziridin-1-yl-(2-chloroethylamino)phosphinothioyl]-2-chloroethanamine |
InChI |
InChI=1S/C6H14Cl2N3PS/c7-1-3-9-12(13,10-4-2-8)11-5-6-11/h1-6H2,(H2,9,10,13) |
InChI-Schlüssel |
HKHYLABMGSMFMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=S)(NCCCl)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
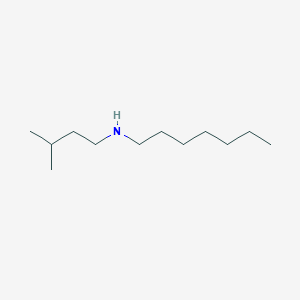
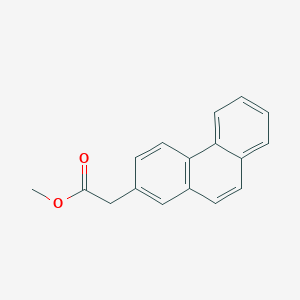
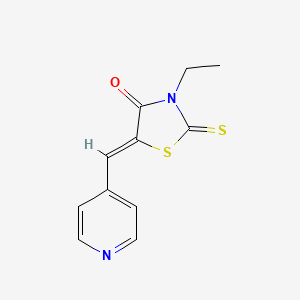
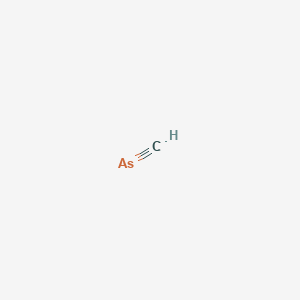
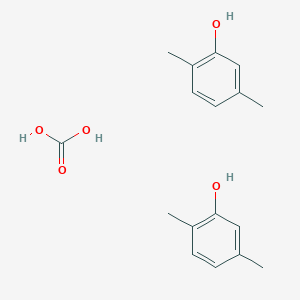
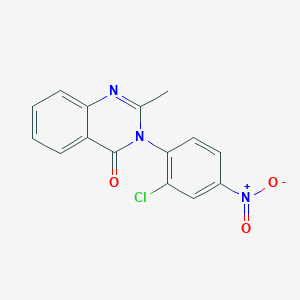
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
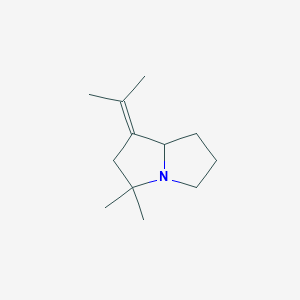
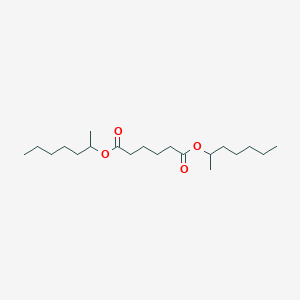
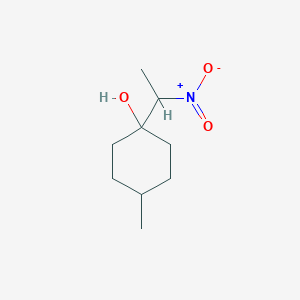
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
